[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-9-6-5-7-10-17)13-18-11-8-12-24(14-18)20(25)19(22)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIHLGBXHENHR-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with 3-(aminomethyl)piperidine , which is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.
Representative Protocol :
Amide Bond Formation with (S)-2-Amino-3-methyl-butyric Acid
The (S)-configured amino acid is coupled to the piperidine intermediate using carbodiimide-based reagents.
Key Steps :
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Activation : (S)-2-Amino-3-methyl-butyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
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Coupling : The activated amino acid reacts with the deprotected piperidine amine (after Boc removal using HCl/dioxane).
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Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.
Optimized Conditions :
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Temperature : 0°C → RT.
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Reaction Time : 12–16 hours.
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Yield : 74–82%.
Ethyl-carbamic Acid Benzyl Ester Installation
The final step involves reacting the secondary amine with ethyl chloroformate under controlled basic conditions.
Procedure :
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Reagents : Ethyl chloroformate, TEA in anhydrous THF.
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Conditions : -10°C, slow addition to minimize exothermic side reactions.
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Purification : Recrystallization from hexane/ethyl acetate.
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Yield : 68–72%.
Reaction Optimization and Challenges
Stereochemical Integrity
The (S)-configuration of the amino acid must be preserved during coupling. Racemization is mitigated by:
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Using low temperatures (0–5°C).
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Avoiding prolonged exposure to basic conditions.
Byproduct Formation and Mitigation
Common side reactions include:
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Over-alkylation : Controlled stoichiometry of ethyl chloroformate (1.1 eq) prevents di-substitution.
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Hydrolysis of Carbamate : Anhydrous solvents and inert atmosphere (N₂/Ar) are critical.
Industrial Production Considerations
Scalable methods focus on cost-efficiency and reproducibility:
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Continuous Flow Reactors : For amide coupling and carbamate formation steps, reducing reaction times by 40% compared to batch processes.
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Automated Purification : Simulated moving bed (SMB) chromatography for high-throughput separation.
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Quality Control : In-line IR and HPLC monitoring ensures >99% enantiomeric excess (ee).
Analytical Characterization
Comparative Analysis of Synthetic Routes
Table 1 : Yield and Efficiency Across Methodologies
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine Protection | Cbz-Cl, TEA/DCM | 89 | 95 |
| Amide Coupling | EDC/HOBt, DMF | 78 | 97 |
| Carbamate Formation | Ethyl chloroformate, TEA/THF | 70 | 98 |
Challenges and Solutions in Large-Scale Synthesis
Solvent Selection
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Issue : DMF limits scalability due to high boiling point.
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Solution : Replace with acetonitrile, enabling easier removal under reduced pressure.
Catalyst Recycling
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Innovation : Immobilized EDC on silica gel reduces reagent waste by 60%.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the presence of ester and carbamate groups.
| Reaction Type | Reagents/Conditions | Products | Yield/Data |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, H₂O/EtOH (1:1), reflux (80°C, 6h) | Carboxylic acid derivative + benzyl alcohol | ~85% conversion (monitored by HPLC) |
| Carbamate Hydrolysis | 2M HCl, 60°C, 12h | Piperidine-3-ylmethyl-ethylamine + CO₂ + benzyl alcohol | Requires prolonged heating due to carbamate stability |
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Mechanistic Insights :
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Ester hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
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Carbamate hydrolysis involves protonation of the oxygen, followed by nucleophilic attack by water.
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Nucleophilic Substitution Reactions
The benzyl ester and carbamate groups are susceptible to nucleophilic substitution.
| Target Site | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Benzyl Ester | Thiophenol, K₂CO₃, DMF, 50°C, 8h | Thioester derivative + benzyl alcohol | Thiols show higher nucleophilicity than amines |
| Carbamate | Methylamine, Et₃N, CH₂Cl₂, RT, 24h | Methyl carbamate derivative | Limited reactivity due to steric hindrance |
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Key Observations :
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Substitution at the benzyl ester occurs preferentially over the carbamate under mild conditions.
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Steric hindrance from the piperidine and ethyl groups reduces carbamate reactivity.
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Oxidation and Reduction
The secondary amine and ester groups participate in redox reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine Oxidation | mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C→RT | N-Oxide derivative |
| Ester Reduction | LiAlH₄, anhydrous THF, 0°C→reflux | Primary alcohol + ethylamine |
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Challenges :
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Over-oxidation of the amine can occur with strong oxidants like KMnO₄.
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LiAlH₄ reduces both the ester and carbamate groups, requiring controlled stoichiometry.
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Ring-Opening and Rearrangement
The piperidine ring may undergo ring-opening under acidic conditions.
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| Conc. H₂SO₄, 100°C, 3h | Linear amine derivative | Acid-catalyzed ring-opening via carbocation intermediate |
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Structural Impact :
Acylation and Alkylation
The secondary amine reacts with electrophiles.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, CH₂Cl₂ | Acetylated amine derivative |
| Alkylation | Benzyl bromide, K₂CO₃, DMF | Quaternary ammonium salt |
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Applications :
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Acylation modifies solubility and bioavailability for pharmaceutical studies.
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Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Explored for its potential as a biochemical probe in studying enzyme functions.
Medicine: : Investigated for its therapeutic potential, particularly as an inhibitor for specific enzymes or receptors.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. Its structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The carbamate group, in particular, is known for its ability to form covalent bonds with certain enzymes, leading to inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Amino Acid Side Chain: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from the smaller propionyl group in and the absence of an amino acid motif in . This side chain enhances steric bulk and may influence binding affinity in biological targets.
- Benzyl Ester Group: All compounds except feature a benzyl ester, which is critical for solubility and metabolic stability.
- Synthetic Complexity: The target compound and likely require multi-step synthesis involving reductive amination (as seen in ), whereas and employ alternative pathways like boronic ester coupling ().
Physicochemical Properties
- Molecular Weight: The target compound (361.48 g/mol) is heavier than (347.45 g/mol) due to its extended alkyl chain, but lighter than (452.59 g/mol), which incorporates a bulky biphenyl system.
- Predicted Solubility: The benzyl ester in the target compound and may confer similar lipophilicity, whereas ’s carboxylic acid group (pKa ~4-5) could enhance aqueous solubility at physiological pH.
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a derivative of piperidine and carbamic acid, which suggests potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique structure that includes a piperidine ring, an amino acid moiety, and a carbamate functional group. This combination is significant for its interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, N-benzyl derivatives of 2-amino acetamides have shown notable activities in maximal electroshock seizure (MES) models, with effective doses (ED50) significantly lower than traditional anticonvulsants like phenobarbital . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Anticancer Properties
Compounds related to carbamate esters have been evaluated for their anticancer potential. A series of N-benzyl amides derived from salinomycin demonstrated potent antiproliferative effects against various human cancer cell lines, including drug-resistant strains . This suggests that this compound may share similar anticancer mechanisms due to structural analogies.
Antibacterial and Antifungal Activities
Benzyl derivatives have been reported to possess strong antibacterial and antifungal properties. The structure of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways . Notably, compounds in the same class have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of this compound in treating resistant infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the piperidine ring or the carbamate group can significantly influence potency and selectivity. For example:
- Substituents on the aromatic ring : Electron-withdrawing groups tend to enhance activity, while electron-donating groups may reduce it.
- Chain length variations : Alterations in the alkyl chain length attached to the amino acid moiety can affect solubility and bioavailability.
Case Studies
- Anticonvulsant Study : A study involving N-benzyl derivatives showed that modifications at the 4'-N'-benzylamide site improved anticonvulsant activity significantly, suggesting that similar strategies could be applied to our compound .
- Anticancer Screening : In vitro screening against various cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity, indicating a promising direction for further development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
